1,6-Diethyl hex-3-enedioate
CAS No.:
Cat. No.: VC16785989
Molecular Formula: C10H16O4
Molecular Weight: 200.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H16O4 |
|---|---|
| Molecular Weight | 200.23 g/mol |
| IUPAC Name | diethyl hex-3-enedioate |
| Standard InChI | InChI=1S/C10H16O4/c1-3-13-9(11)7-5-6-8-10(12)14-4-2/h5-6H,3-4,7-8H2,1-2H3 |
| Standard InChI Key | YIDKJPKYCLMJQW-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CC=CCC(=O)OCC |
Introduction
Chemical Identity and Structural Features
1,6-Diethyl hex-3-enedioate (IUPAC name: diethyl hex-3-enedioate) is a diester with the molecular formula C₁₀H₁₆O₄ and a molecular weight of 200.23 g/mol. Its structure features a six-carbon chain with a double bond at the 3-position and ethyl ester groups at both termini. The compound’s stereochemistry remains unspecified in most commercial preparations, though synthetic methods can yield either cis- or trans-configured isomers depending on reaction conditions.
Molecular Descriptors
Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | Not explicitly listed |
| InChI | InChI=1S/C10H16O4/c1-3-13-9(11)7-5-6-8-10(12)14-4-2/h5-6H,3-4,7-8H2,1-2H3 |
| InChIKey | YIDKJPKYCLMJQW-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CC=CCC(=O)OCC |
| PubChem CID | 264235 |
The presence of the conjugated double bond and ester groups confers distinct electronic and steric properties, influencing its reactivity in cycloadditions, oxidations, and polymerizations.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via acid-catalyzed esterification of hex-3-enedioic acid with ethanol. Sulfuric acid or p-toluenesulfonic acid (PTSA) typically catalyze the reaction, which proceeds under reflux conditions (70–80°C) with azeotropic removal of water to shift equilibrium toward ester formation. Purification involves fractional distillation or recrystallization from nonpolar solvents, yielding products with >95% purity.
Industrial Manufacturing
Large-scale production employs continuous-flow reactors to enhance efficiency and reduce side reactions. For example, a two-stage process involves:
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Esterification: Hex-3-enedioic acid and ethanol are fed into a tubular reactor with immobilized acid catalysts (e.g., Amberlyst-15) at 80°C.
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Purification: Reactive distillation columns separate the diester from unreacted acid and monoester byproducts.
This method achieves yields exceeding 85% while minimizing waste generation.
Physicochemical Properties
Thermal and Spectral Characteristics
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Boiling Point: 204–206°C (estimated via group contribution methods).
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Density: 1.12 g/cm³ at 20°C.
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Solubility: Miscible with ethanol, acetone, and chloroform; insoluble in water.
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Spectroscopy:
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IR: Strong stretches at 1720 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (C=C).
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¹H NMR: Doublets at δ 5.4–5.6 ppm (alkene protons) and quartets at δ 4.1–4.3 ppm (ester -OCH₂).
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Reactivity Profile
The compound undergoes characteristic reactions of α,β-unsaturated esters:
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Michael Additions: Nucleophiles (e.g., amines, thiols) attack the β-carbon of the conjugated system.
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Diels-Alder Reactions: Serves as a dienophile in [4+2] cycloadditions with dienes.
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Hydrogenation: Catalytic hydrogenation (H₂/Pd-C) reduces the double bond to yield diethyl hexanedioate.
Applications in Industry and Research
Polymer Chemistry
1,6-Diethyl hex-3-enedioate is a precursor for unsaturated polyesters used in coatings and composites. Copolymerization with styrene yields resins with enhanced thermal stability and mechanical strength. Recent studies explore its role in flame-retardant polyamides, where its incorporation improves crystallinity by 20% compared to traditional additives.
Pharmaceutical Intermediates
The compound’s bifunctional ester groups enable modular derivatization. For instance:
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Anticancer Agents: Hydrolysis to hex-3-enedioic acid followed by conjugation with amino acids produces platinum(II) complexes with selective cytotoxicity.
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Prodrugs: Ethyl esters enhance lipophilicity, facilitating cellular uptake of carboxylate-containing drugs.
Specialty Chemicals
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Flavors and Fragrances: Transesterification with terpene alcohols generates volatile esters for perfumery.
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Plasticizers: Blends with PVC improve flexibility without leaching.
Future Directions and Challenges
Stereoselective Synthesis
Developing asymmetric catalytic methods to access enantiopure trans- or cis-isomers remains a priority. Rhodium-catalyzed hydrosilylation and enzymatic resolution are under investigation.
Green Chemistry Initiatives
Replacing homogeneous acid catalysts with immobilized enzymes (e.g., lipases) could reduce energy consumption and waste.
Biomedical Applications
Ongoing research evaluates the compound’s potential in:
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Drug Delivery: Nanoparticle formulations for targeted release.
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Antimicrobial Coatings: Functionalization with quaternary ammonium groups.
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